molecular formula C10H15NOS B2833250 {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol CAS No. 1858005-56-7

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol

Cat. No.: B2833250
CAS No.: 1858005-56-7
M. Wt: 197.3
InChI Key: WNIGKMOZOAOZOL-UHFFFAOYSA-N
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Description

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol (CAS 1858005-56-7) is a synthetic intermediate with significant potential in medicinal chemistry and drug discovery research. This compound features a cyclobutane ring core substituted with both a methanol group and an amino group bearing a thiophene heteroaromatic system. Its molecular formula is C10H15NOS, and it has a molecular weight of 197.30 g/mol . The presence of both hydrogen-bond donor (amino and hydroxy) and acceptor sites, along with the aromatic thiophene moiety, makes this molecule a valuable scaffold for constructing more complex bioactive molecules. Researchers utilize this compound as a key building block in the synthesis of novel therapeutic agents, particularly in the development of substituted thiophene derivatives which have demonstrated biological activity in scientific literature . Thiophene-containing compounds analogous to this structure have been investigated as potential anticancer agents in patent literature, highlighting the strategic value of this chemotype in early-stage drug discovery programs . The compound's structural features, particularly the cyclobutyl ring and the amino alcohol functionality, contribute to spatial orientation and potential target engagement in biological systems. The SMILES notation for this compound is OCC1(C(N)C2=CC=CS2)CCC1 . Proper storage conditions should be maintained, and cold-chain transportation is recommended to preserve stability . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material using appropriate safety precautions and refer to the safety data sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIGKMOZOAOZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then functionalized to introduce the amino group. The cyclobutyl ring is often synthesized separately and then coupled with the thiophene derivative through a series of reactions, such as nucleophilic substitution or reductive amination.

    Thiophene Functionalization: The thiophene ring can be functionalized using halogenation followed by nucleophilic substitution to introduce the amino group.

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions involving alkenes or alkynes.

    Coupling Reactions: The final step involves coupling the functionalized thiophene with the cyclobutyl ring, often using reagents like lithium aluminum hydride (LiAlH4) for reduction or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the thiophene ring or the amino group, leading to various reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.

Major Products

The major products from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of cyclobutylmethanol derivatives. Key analogues include:

Compound Name Substituent at 1-Position Molecular Formula CAS Number Key Features
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol Amino(thiophen-2-yl)methyl C₁₀H₁₅NOS Not Provided Thiophene aromaticity, dual H-bond donors (NH₂, OH)
{1-[(Methylamino)methyl]cyclobutyl}methanol (Methylamino)methyl C₈H₁₇NO 180205-31-6 Smaller substituent (methylamino), reduced steric bulk
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol 2-Amino-1-(2-methylphenyl)ethyl C₁₄H₂₁NO 2060051-90-1 Bulky aromatic (2-methylphenyl), extended alkyl chain
Key Observations:
  • Steric Demand : The 2-methylphenyl substituent in the analogue creates greater steric hindrance compared to the planar thiophene group, likely affecting reaction kinetics or binding affinities.
  • Hydrogen Bonding: All three compounds possess hydroxyl and amino groups, but the thiophene-bearing derivative may exhibit enhanced solubility in polar solvents due to sulfur’s electronegativity.

Physicochemical Properties

Property This compound {1-[(Methylamino)methyl]cyclobutyl}methanol {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol
Molecular Weight ~213.3 g/mol 159.23 g/mol 219.32 g/mol
Boiling Point Not Reported Not Reported Not Reported
Stability Likely sensitive to oxidation (thiophene) Stable under standard conditions Unknown (limited data)

Biological Activity

{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclobutyl ring substituted with an amino group and a thiophene moiety. Its chemical formula is C9H11N1S1O1C_9H_{11}N_1S_1O_1. The presence of the thiophene ring is significant as it contributes to the compound's biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The amino group can form hydrogen bonds, while the thiophene moiety may engage in π-π stacking interactions with aromatic residues in target proteins. This dual interaction enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing thiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.72 µM, indicating potent activity against resistant strains .

CompoundMIC (µM)Target Pathogen
Thiophene Derivative 10.72 ± 0.30Mycobacterium tuberculosis
Thiophene Derivative 2>100VERO Cells
Thiophene Derivative 3<5CYP Inhibition

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Study on Antitubercular Activity

In a study published in Nature Communications, researchers synthesized a series of thiophene derivatives and evaluated their antitubercular activity. The study highlighted that modifications to the thiophene ring significantly affected the MIC values against M. tuberculosis. The results suggested that structural optimization could enhance efficacy while minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiophene derivatives indicated that substituents on the thiophene ring could modulate biological activity. For example, introducing electron-donating groups improved antimicrobial potency, while steric hindrance negatively impacted binding affinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step routes:

  • Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization.
  • Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Functionalization of the amino and methanol groups using reductive amination or hydroxyl protection/deprotection strategies.
  • Optimization : Use polar aprotic solvents (e.g., DMF), Pd-based catalysts for coupling reactions, and inert atmospheres to minimize oxidation. Reaction temperatures should be controlled (e.g., 0–25°C for amination) to avoid side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclobutyl geometry and thiophene substitution patterns. DEPT-135 distinguishes CH2_2/CH3_3 groups in the methanol moiety .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C11_{11}H15_{15}NOS).
  • TLC : Use silica gel with mobile phases like ethyl acetate/glacial acetic acid/HCl (11:7:1) to monitor synthesis intermediates .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities.
  • Stability Studies : Store at –20°C under nitrogen; test degradation via accelerated stability protocols (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model solvation free energy. Compare with experimental shake-flask method results in buffers (pH 2–7.4).
  • Data Reconciliation : Adjust computational models for protonation states of the amino group and hydrogen bonding capacity of the methanol moiety .

Q. How can in vitro assays evaluate the compound’s antiproliferative or CNS-targeted bioactivity?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT/WST-1 on cancer lines (e.g., HeLa, MCF-7). IC50_{50} values <10 μM suggest therapeutic potential.
  • Target Engagement : Surface plasmon resonance (SPR) screens binding affinity to kinases or GPCRs. Co-crystallization with SHELX-refined protein structures identifies binding motifs .

Q. What computational approaches predict biological targets and metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5HT2A_{2A} receptor) to prioritize targets.
  • Metabolite Prediction : CypReact or GLORYx predict Phase I/II metabolites (e.g., oxidation of thiophene to sulfoxide) .

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